![molecular formula C11H19BrSi B2778915 [2-(1-Bromocyclopropyl)ethynyl]triethylsilane CAS No. 2137817-20-8](/img/structure/B2778915.png)
[2-(1-Bromocyclopropyl)ethynyl]triethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(1-Bromocyclopropyl)ethynyl]triethylsilane: is an organosilicon compound with the molecular formula C11H19BrSi. This compound is characterized by the presence of a bromocyclopropyl group attached to an ethynyl group, which is further bonded to a triethylsilane moiety. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(1-Bromocyclopropyl)ethynyl]triethylsilane typically involves the reaction of cyclopropyl bromide with ethynyltriethylsilane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide to facilitate the formation of the desired product. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
化学反应分析
Types of Reactions:
Substitution Reactions: [2-(1-Bromocyclopropyl)ethynyl]triethylsilane can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of this compound can lead to the formation of corresponding reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or amines are formed.
Oxidation Products: Various oxidized derivatives, including alcohols and ketones.
Reduction Products: Reduced forms of the original compound, often leading to the removal of the bromine atom.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: [2-(1-Bromocyclopropyl)ethynyl]triethylsilane is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It serves as a precursor in the preparation of catalysts for various organic transformations.
Biology and Medicine:
Drug Development: The compound is explored for its potential use in the development of new pharmaceuticals, particularly those targeting specific biological pathways.
Biochemical Studies: It is used in studies involving the modification of biomolecules to understand their function and interaction.
Industry:
Material Science: this compound is used in the development of new materials with unique properties, such as enhanced strength or conductivity.
Polymer Chemistry: It is employed in the synthesis of specialized polymers with specific characteristics.
作用机制
The mechanism of action of [2-(1-Bromocyclopropyl)ethynyl]triethylsilane involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the bromocyclopropyl group can act as a reactive site for nucleophilic attack, leading to the formation of new bonds. The ethynyl group provides a site for further functionalization, allowing the compound to participate in a wide range of chemical transformations.
相似化合物的比较
[2-(1-Chlorocyclopropyl)ethynyl]triethylsilane: Similar in structure but with a chlorine atom instead of bromine.
[2-(1-Fluorocyclopropyl)ethynyl]triethylsilane: Contains a fluorine atom in place of bromine.
[2-(1-Iodocyclopropyl)ethynyl]triethylsilane: Features an iodine atom instead of bromine.
Uniqueness:
Reactivity: The presence of the bromine atom in [2-(1-Bromocyclopropyl)ethynyl]triethylsilane makes it more reactive in nucleophilic substitution reactions compared to its chloro, fluoro, and iodo counterparts.
Applications: The specific reactivity and properties of the bromocyclopropyl group make this compound particularly useful in certain synthetic applications and research studies.
属性
IUPAC Name |
2-(1-bromocyclopropyl)ethynyl-triethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BrSi/c1-4-13(5-2,6-3)10-9-11(12)7-8-11/h4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWCLIOTPJHZDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)C#CC1(CC1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BrSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-iodo-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B2778832.png)
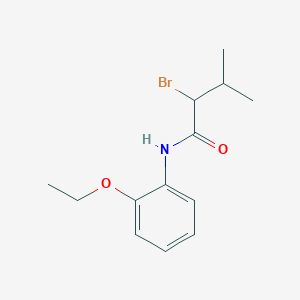
![6-(3-Ethoxypropyl)-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2778835.png)
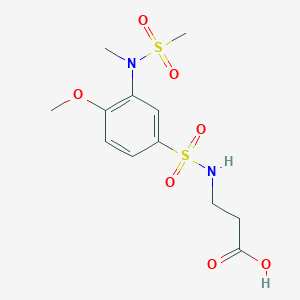
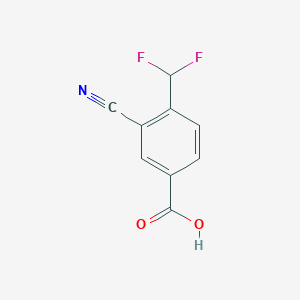
![3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2778842.png)
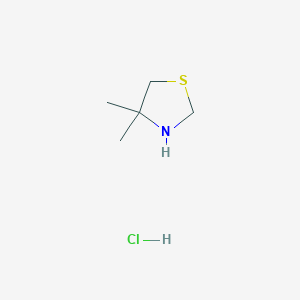
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(pyridin-2-yl)methyl]propanoic acid](/img/structure/B2778844.png)
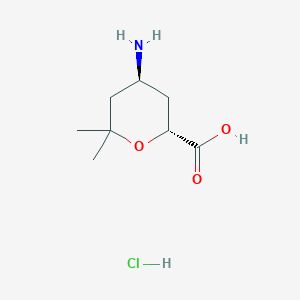
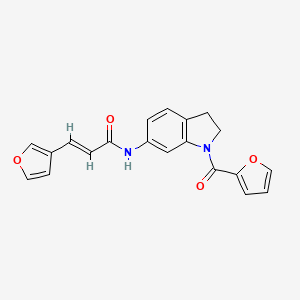
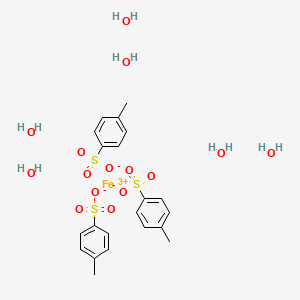
![4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B2778849.png)
![4-(2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2778851.png)
![4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl pivalate](/img/structure/B2778855.png)
